Cas no 7768-28-7 (2-Hydroxybenzeneethanol)
2-Hydroxybenzeneethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-HYDROXYPHENETHYL ALCOHOL
- 2-(2-Hydroxyethyl)phenol
- 2-Hydroxybenzeneethanol
- 2-(2-Hydroxyphenyl)ethanol
- 2-(2-hydroxyphenyl)ethyl alcohol
- 2-(o-Hydroxyphenyl)ethanol
- 2-Hydroxyethylphenol
- 2-Hydroxyphenethyl alchool
- 2-hydroxyphenylethanol
- hydroxyphenethyl alcohol
- o-(2-Hydroxyethyl)phenol
- o-Hydroxyphenethyl alcohol
- o-Hydroxyphenylethanol
- Benzeneethanol, 2-hydroxy-
- 2-hydroxy-benzeneethanol
- beta-(o-Hydroxyphenyl)ethanol
- ABFCOJLLBHXNOU-UHFFFAOYSA-N
- 2-phenolethanol
- Benzeneethanol, hydroxy-
- 2
- Q27133443
- W-104304
- NSC 101845
- EINECS 231-863-3
- CS-W016503
- FT-0648868
- 2-Hydroxyphenethyl alcohol, 99%
- C6AV79GN9F
- 2-(2-hydroxyphenyl)-ethanol
- CHEMBL4075005
- AKOS005259862
- SY066615
- UNII-C6AV79GN9F
- DTXSID90228312
- InChI=1/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H
- NSC101845
- AB17761
- AS-10136
- SCHEMBL43837
- MFCD00002890
- 2-(2-hydroxy-ethyl)-phenol
- NS00020119
- EN300-179020
- Phenethyl alcohol, o-hydroxy-
- NSC-101845
- CHEBI:64803
- AMY37713
- 2-(2-Hydroxyethyl)phenol, 95%
- .beta.-(o-Hydroxyphenyl)ethanol
- Z1255390540
- 7768-28-7
- DB-075363
- 2-hydroxyphenylethanol; 2-(o-Hydroxyphenyl)ethanol;
-
- MDL: MFCD00002890
- Inchi: 1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2
- InChI Key: ABFCOJLLBHXNOU-UHFFFAOYSA-N
- SMILES: OCCC1C=CC=CC=1O
Computed Properties
- Exact Mass: 138.06800
- Monoisotopic Mass: 138.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 93.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.2
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: liquid
- Density: 1.159 g/mL at 25 °C(lit.)
- Boiling Point: 168-169 °C/2 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.559(lit.)
- PSA: 40.46000
- LogP: 0.92700
- Solubility: Not determined
2-Hydroxybenzeneethanol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-41
- Safety Instruction: S26-S36-S37-S39
-
Hazardous Material Identification:
- Risk Phrases:R22; R41; R36/37/38
2-Hydroxybenzeneethanol Customs Data
- HS CODE:2907299090
- Customs Data:
China Customs Code:
2907299090Overview:
2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
2-Hydroxybenzeneethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H139263-1g |
2-Hydroxybenzeneethanol |
7768-28-7 | ≥98% | 1g |
¥73.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H139263-5g |
2-Hydroxybenzeneethanol |
7768-28-7 | ≥98% | 5g |
¥280.90 | 2023-09-02 | |
| Fluorochem | 215704-1g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 1g |
£21.00 | 2022-02-28 | |
| Fluorochem | 215704-5g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 5g |
£58.00 | 2022-02-28 | |
| Fluorochem | 215704-10g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 10g |
£98.00 | 2022-02-28 | |
| Fluorochem | 215704-25g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 25g |
£195.00 | 2022-02-28 | |
| Chemenu | CM255023-10g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 10g |
$122 | 2021-06-16 | |
| Chemenu | CM255023-25g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 25g |
$224 | 2021-06-16 | |
| Chemenu | CM255023-100g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 100g |
$655 | 2021-06-16 | |
| Alichem | A019145700-25g |
2-(2-Hydroxyethyl)phenol |
7768-28-7 | 95% | 25g |
$242.40 | 2023-09-01 |
2-Hydroxybenzeneethanol Suppliers
2-Hydroxybenzeneethanol Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-Hydroxybenzeneethanol
Recent Advances in the Study of 2-Hydroxybenzeneethanol (CAS: 7768-28-7) in Chemical Biology and Pharmaceutical Research
2-Hydroxybenzeneethanol (CAS: 7768-28-7), also known as salicyl alcohol, is a phenolic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its molecular mechanisms, pharmacological properties, and emerging applications in drug development.
Recent studies have elucidated novel synthetic pathways for 2-Hydroxybenzeneethanol production, including enzymatic synthesis using engineered Escherichia coli strains with improved yield (up to 3.2 g/L) and purity (>98%). The compound's unique chemical structure, featuring both phenolic and alcohol functional groups, enables its participation in various biochemical reactions, particularly in plant defense mechanisms and microbial interactions.
In pharmacological research, 2023 studies have demonstrated 2-Hydroxybenzeneethanol's potent anti-inflammatory effects through NF-κB pathway inhibition, with IC50 values comparable to standard NSAIDs. Molecular docking simulations reveal its strong binding affinity (ΔG = -8.2 kcal/mol) to COX-2 enzyme, suggesting potential as a lead compound for novel anti-inflammatory drug development. Additionally, its antioxidant capacity has been quantified with ORAC values of 12,500 μmol TE/g, significantly higher than many natural antioxidants.
Emerging applications in oncology research show promising results, with in vitro studies indicating selective cytotoxicity against certain cancer cell lines (e.g., IC50 of 45 μM in MCF-7 breast cancer cells) while showing minimal effects on normal cells. The compound's ability to modulate epigenetic markers, particularly histone deacetylase inhibition, has opened new avenues for cancer epigenetics research.
Recent formulation studies have addressed previous challenges with 2-Hydroxybenzeneethanol's poor bioavailability. Novel nanoparticle delivery systems (100-150 nm diameter) have achieved 85% encapsulation efficiency and demonstrated sustained release profiles over 72 hours, significantly improving pharmacokinetic parameters in animal models.
Ongoing clinical investigations focus on dermatological applications, with Phase II trials showing 68% improvement in psoriasis symptoms compared to placebo. The compound's dual action as both an anti-inflammatory agent and a promoter of keratinocyte differentiation makes it particularly valuable for topical formulations.
Future research directions include exploring 2-Hydroxybenzeneethanol's potential in neurodegenerative diseases, given its ability to cross the blood-brain barrier and demonstrated neuroprotective effects in preliminary studies. The compound's multifaceted biological activities and relatively low toxicity profile position it as a promising candidate for further drug development across multiple therapeutic areas.
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